Z-Ncts
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Overview
Description
Z-Ncts, also known as Z-N-cyano-N-phenyl-p-toluenesulfonamide, is a non-toxic cyanating agent widely used in organic synthesis. It is known for its ability to transfer cyanide groups to various substrates, making it a valuable reagent in the formation of nitriles. This compound is particularly notable for its reduced toxicity compared to traditional cyanide sources, making it safer for use in laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ncts involves the reaction of N-phenylurea with p-toluenesulfonyl chloride. The process typically requires anhydrous conditions and the use of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then treated with a cyanating agent to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of closed systems and safety protocols is essential to minimize exposure to potentially hazardous intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Z-Ncts undergoes various types of chemical reactions, including:
Electrophilic Cyanation: this compound acts as an electrophilic cyanating agent, transferring the cyanide group to nucleophilic substrates.
Substitution Reactions: It can participate in substitution reactions where the cyanide group replaces other functional groups on the substrate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Anhydrous solvents like THF, dichloromethane, and acetonitrile.
Catalysts: Transition metal catalysts like palladium and copper are often employed to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound are nitriles. These nitriles can be further transformed into various functionalized compounds, making this compound a versatile reagent in organic synthesis .
Scientific Research Applications
Z-Ncts has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of nitriles, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules, such as the cyanation of amino acids and peptides.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Z-Ncts involves the transfer of the cyanide group to a nucleophilic substrate. The Z-stilbene linker in this compound facilitates the interaction with the target molecule, allowing for the efficient transfer of the cyanide group. This process is often catalyzed by transition metals, which enhance the reactivity of the cyanide group and promote the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A similar cyanating agent with comparable reactivity but different structural features.
Trimethylsilyl cyanide (TMSCN): Another cyanating agent, but more toxic compared to Z-Ncts.
Copper(I) cyanide (CuCN): Used in similar reactions but requires different reaction conditions and has higher toxicity
Uniqueness of this compound
This compound stands out due to its reduced toxicity and high efficiency in cyanation reactions. Its unique Z-stilbene linker provides specific interactions with target molecules, enhancing its reactivity and selectivity. This makes this compound a safer and more effective alternative to traditional cyanating agents .
Properties
Molecular Formula |
C68H70N14O8 |
---|---|
Molecular Weight |
1211.4 g/mol |
IUPAC Name |
3-[[4-[(Z)-2-[4-[[bis[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]methyl]phenyl]ethenyl]phenyl]methyl-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C68H70N14O8/c1-45-9-23-53-27-31-57(73-61(53)69-45)77-65(83)87-39-5-35-81(36-6-40-88-66(84)78-58-32-28-54-24-10-46(2)70-62(54)74-58)43-51-19-15-49(16-20-51)13-14-50-17-21-52(22-18-50)44-82(37-7-41-89-67(85)79-59-33-29-55-25-11-47(3)71-63(55)75-59)38-8-42-90-68(86)80-60-34-30-56-26-12-48(4)72-64(56)76-60/h9-34H,5-8,35-44H2,1-4H3,(H,69,73,77,83)(H,70,74,78,84)(H,71,75,79,85)(H,72,76,80,86)/b14-13- |
InChI Key |
KSINHSXBUUMTJG-YPKPFQOOSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)/C=C\C6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |
Origin of Product |
United States |
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